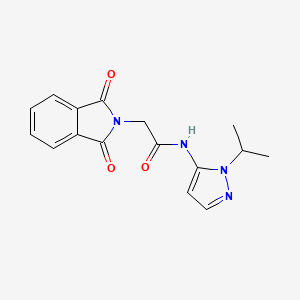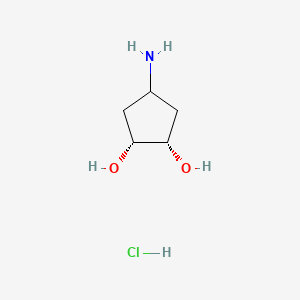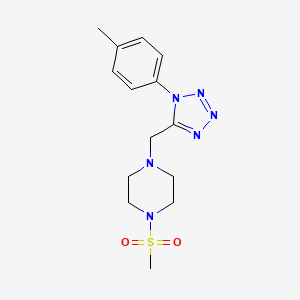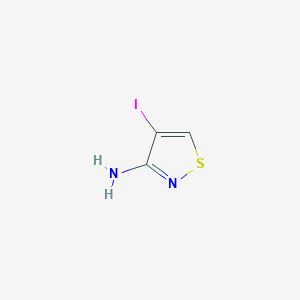
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide, also known as DNTX, is a small molecule compound that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide inhibits protein-protein interactions by binding to the interface between the two proteins, preventing their interaction. This compound has a unique structure that allows it to bind to a wide range of protein-protein interfaces, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to reduce the levels of amyloid beta peptide in the brain, leading to the prevention of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of the Zika virus, leading to the prevention of Zika virus infection.
Advantages and Limitations for Lab Experiments
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying protein-protein interactions. This compound is also easy to synthesize, and the yield of this compound is high. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it challenging to use in some experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide. One potential direction is the study of this compound in vivo to determine its potential as a therapeutic agent. Another potential direction is the study of the structure-activity relationship of this compound to improve its potency and selectivity. Additionally, the study of this compound in combination with other therapeutic agents may lead to the development of novel therapeutic strategies. Overall, the study of this compound has the potential to lead to significant advances in the treatment of various diseases.
Conclusion:
In conclusion, this compound, or this compound, is a potent inhibitor of protein-protein interactions that has shown promising results in various scientific research studies. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. However, it also has some limitations, and further studies are needed to determine its potential as a therapeutic agent. Overall, the study of this compound has the potential to lead to significant advances in the treatment of various diseases.
Synthesis Methods
The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-bromo-1-naphthaldehyde, followed by the reaction of the resulting imine with thiazole-2-carboxylic acid hydrazide. The final step involves the reaction of the resulting hydrazide with oxalyl chloride to yield this compound. The overall synthesis method is simple and efficient, and the yield of this compound is high.
Scientific Research Applications
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has been widely used in scientific research as a potent inhibitor of protein-protein interactions. It has shown promising results in various studies, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway, which is a critical tumor suppressor pathway. This compound has also been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of the Zika virus, which is a significant public health concern.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-21-17(24)18(25)22-19-20-10-11-26-19/h3-11,16H,12H2,1-2H3,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHQUWQHSSRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)







![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2786132.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2786135.png)